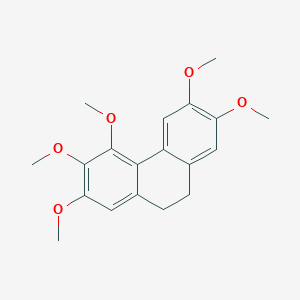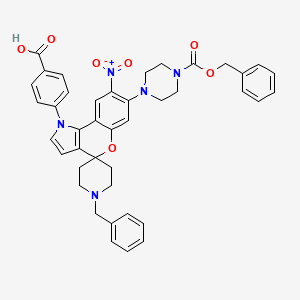
Hypoxanthine-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hypoxanthine-d2 is a deuterated form of hypoxanthine, a naturally occurring purine derivative. Hypoxanthine is found in nucleic acids and is a key intermediate in the purine metabolism pathway. The deuterated form, this compound, is used in various scientific research applications due to its stable isotopic labeling, which allows for precise tracking and analysis in biochemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hypoxanthine-d2 can be synthesized through the deuteration of hypoxanthine. One common method involves the exchange of hydrogen atoms with deuterium using deuterated solvents and catalysts under controlled conditions. The reaction typically requires a deuterium source, such as deuterium oxide (D2O), and a catalyst like platinum or palladium to facilitate the exchange process.
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques. The use of deuterated solvents and catalysts in a controlled environment ensures the efficient production of this compound with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Hypoxanthine-d2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to xanthine-d2 by xanthine oxidase.
Reduction: It can be reduced to inosine-d2 in the presence of reducing agents.
Substitution: this compound can participate in nucleophilic substitution reactions, where the deuterium atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Xanthine oxidase, oxygen, and water.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed:
Oxidation: Xanthine-d2 and uric acid-d2.
Reduction: Inosine-d2.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hypoxanthine-d2 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track purine metabolism and nucleotide synthesis.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of biosensors for detecting hypoxanthine levels in biological samples.
Wirkmechanismus
Hypoxanthine-d2 exerts its effects through its involvement in the purine metabolism pathway. It is converted to inosine monophosphate (IMP) by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). IMP is then further metabolized to adenosine monophosphate (AMP) and guanosine monophosphate (GMP), which are essential for DNA and RNA synthesis. The deuterium labeling allows for precise tracking of these metabolic pathways, providing insights into the molecular targets and mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Hypoxanthine-d2 is compared with other similar compounds such as:
Xanthine-d2: Another deuterated purine derivative involved in purine metabolism.
Inosine-d2: A deuterated nucleoside formed from the reduction of this compound.
Adenine-d2: A deuterated purine base that is a key component of nucleic acids.
Uniqueness: this compound is unique due to its specific role in the purine salvage pathway and its use as a stable isotopic tracer. Its ability to be precisely tracked in metabolic studies makes it a valuable tool in biochemical and pharmacokinetic research.
Eigenschaften
Molekularformel |
C5H4N4O |
|---|---|
Molekulargewicht |
138.12 g/mol |
IUPAC-Name |
2,8-dideuterio-3,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i1D,2D |
InChI-Schlüssel |
FDGQSTZJBFJUBT-QDNHWIQGSA-N |
Isomerische SMILES |
[2H]C1=NC2=C(N1)C(=O)N=C(N2)[2H] |
Kanonische SMILES |
C1=NC2=C(N1)C(=O)N=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



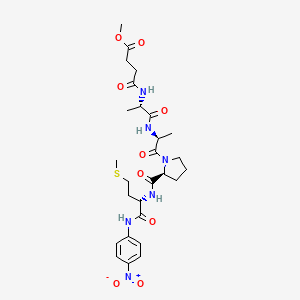
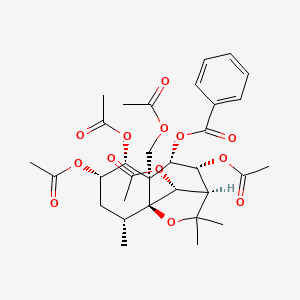
![trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12388876.png)

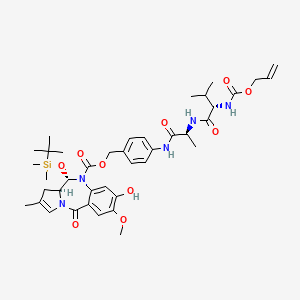
![3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]-N-[2-(dodecyldisulfanyl)ethyl]propanamide](/img/structure/B12388897.png)
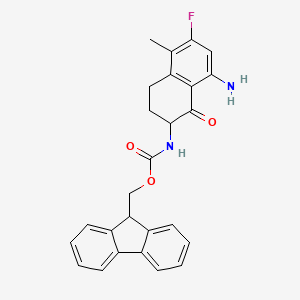
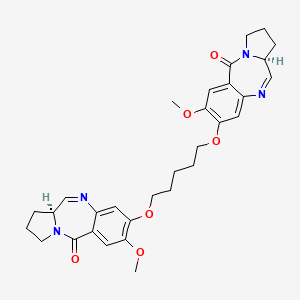
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-(4-chlorobenzoyl)piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12388916.png)

![5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione](/img/structure/B12388929.png)
